

Spectroscopic and Synthetic Profile of 5-(Methylthio)-1H-tetrazole: A Technical Guide

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Compound of Interest

Compound Name: 5-(Methylthio)-1H-tetrazole

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This technical guide provides a comprehensive overview of the spectroscopic data, synthesis, and experimental protocols related to the heterocyclic compound **5-(Methylthio)-1H-tetrazole**. This information is crucial for its application in medicinal chemistry and materials science, where tetrazole derivatives are of significant interest.

Core Spectroscopic Data

While direct, experimentally validated spectroscopic data for **5-(Methylthio)-1H-tetrazole** is not readily available in the public domain, data from closely related derivatives provide valuable insights into its expected spectral characteristics. The following tables summarize the ^1H NMR, ^{13}C NMR, and IR data for various N-substituted and structurally similar analogs.

Table 1: ^1H NMR Spectroscopic Data of 5-(Methylthio)-tetrazole Derivatives

Compound	Solvent	Chemical Shift (δ) ppm
2-(Hex-5-enyl)-5-(methylthio)-2H-tetrazole[1]	CDCl ₃	5.76 (ddt, J = 17.0, 10.2, 6.7 Hz, 1H), 5.01 (bd, J = 17.0 Hz, 1H), 4.98 (bd, J = 10.2 Hz, 1H), 4.56 (t, J = 7.1 Hz, 2H), 2.67 (s, 3H), 2.13 – 2.07 (m, 2H), 2.05 – 1.92 (m, 2H), 1.53 – 1.33 (m, 2H)
(1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol[2]	D ₂ O	5.95–5.90 (m, 2H), 4.59–4.58 (m, 1H), 4.30–4.29 (m, 1H), 3.96 (s, 3H), 3.60 (t, J = 6.4 Hz, 2H), 3.29–3.26 (m, 1H), 2.77 (q, J = 6.9 Hz, 2H), 1.76–1.67 (m, 2H)
5-(Benzylthio)-1H-tetrazole[3]	CDCl ₃	13.40–11.50 (s, 1H, –N–H), 7.49–7.35 (m, 5H, Ar–H), 4.58 (s, 1H, –S–CH ₂)
Poly(5-(methacrylamido)tetrazole)[4]	DMSO-d ₆	~15.50 (broad s, 1H, N–H of tetrazole), ~11.2 (broad s, 1H, N–H of amide)

Table 2: ¹³C NMR Spectroscopic Data of 5-(Methylthio)-tetrazole Derivatives

Compound	Solvent	Chemical Shift (δ) ppm
2-(Hex-5-enyl)-5-(methylthio)-2H-tetrazole[1]	CDCl ₃	164.7, 137.6, 115.3, 53.1, 32.8, 28.5, 25.5, 14.4
(1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol[2]	D ₂ O	153.32, 135.02, 131.91, 80.01, 72.44, 59.60, 55.55, 44.05, 33.87, 30.67
1-(3,4-dichlorophenyl)-5-(methylthio)-1H-tetrazole	Chloroform-d	Not explicitly provided, but available in spectral databases.

Table 3: Infrared (IR) Spectroscopic Data of 5-(Methylthio)-tetrazole Derivatives

Compound	Technique	Key Absorption Peaks (cm ⁻¹)
2-(Hex-5-enyl)-5-(methylthio)-2H-tetrazole[1]	Neat film	2932, 2861, 1641, 1437, 1400, 1362, 1055, 914
5-(Benzylthio)-1H-tetrazole[3]	Not specified	Characteristic peaks for tetrazole groups at 1639.9-1340 and 1200-900; N=N stretching at 1329.03
5-Phenyl-1H-tetrazole[5]	KBr	3449 (N-H), 3061 (=C-H), 1642, 1562 (C=N), 1474, 1164 (C-N)

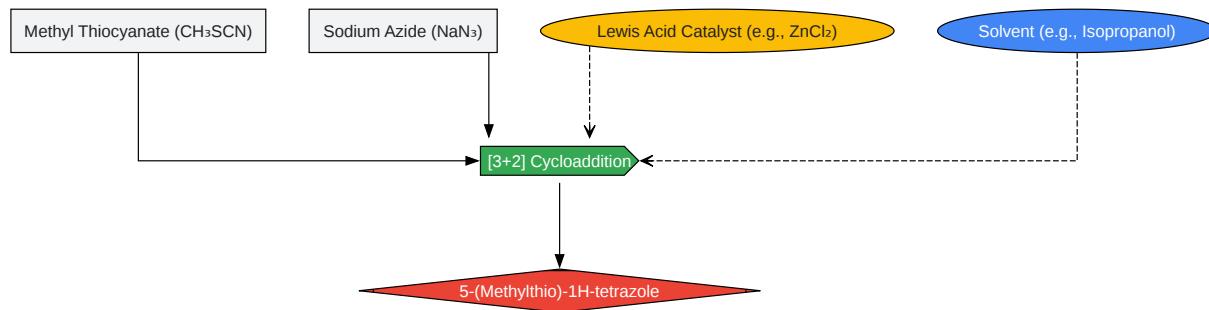
Mass Spectrometry (MS) Data:

High-resolution mass spectrometry (HRMS) for 2-(Hex-5-enyl)-5-(methylthio)-2H-tetrazole (C₈H₁₅N₄S) showed a calculated m/z of 199.1017 for [M+H]⁺, with a found value of 199.1020. [1] For (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol (C₁₀H₁₇N₅O₂S), the calculated m/z for [M+H]⁺ was 272.11757, and the obtained value

was 272.11740.^[2] The fragmentation of 5-substituted-1H-tetrazoles is known to involve the elimination of HN_3 in positive ion mass spectrometry and N_2 in the negative ion mode.^[6]

Synthesis of 5-(Methylthio)-1H-tetrazole

A common and effective method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile or thiocyanate with an azide salt. For **5-(Methylthio)-1H-tetrazole**, a feasible route involves the reaction of methyl thiocyanate with sodium azide.



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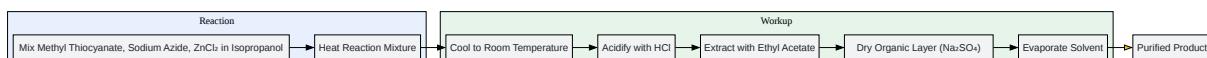
Caption: Synthetic pathway for **5-(Methylthio)-1H-tetrazole**.

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and spectroscopic analysis of **5-(Methylthio)-1H-tetrazole**, based on established methods for similar compounds.

Synthesis Protocol

The synthesis of **5-(Methylthio)-1H-tetrazole** can be achieved by reacting methyl thiocyanate with sodium azide in the presence of a Lewis acid catalyst, such as zinc chloride, in a suitable solvent like isopropanol. The reaction mixture is typically heated to facilitate the cycloaddition. Upon completion, the product is isolated by adjusting the pH of the reaction mixture and subsequent extraction or precipitation.



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Caption: General workflow for synthesis and purification.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. The sample is typically dissolved in a deuterated solvent such as DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (TMS).

Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing the mixture into a thin disk.

Mass Spectrometry (MS): Mass spectra are typically acquired using a mass spectrometer with an electrospray ionization (ESI) source for high-resolution mass data (HRMS). The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer. The instrument is operated in either positive or negative ion mode to observe the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, respectively.

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